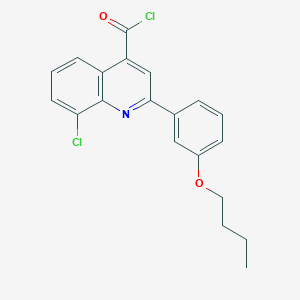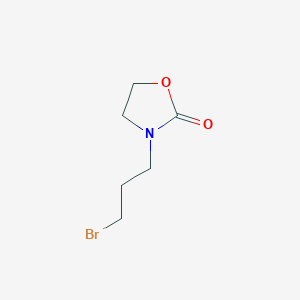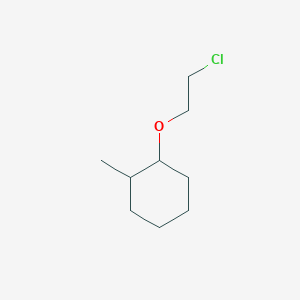
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride” is a chemical used for proteomics research . It has a molecular formula of C20H18ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 339.815 Da and the monoisotopic mass is 339.102600 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures can undergo reactions such as Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 339.82 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Wittig-type Cyclizations to Flavones and 4-Quinolones : Research by Vorbrüggen, Bohn, and Krolikiewicz (1990) explored cyclizations to create compounds like 3-chloroquinoline-4-ones, which are structurally related to 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride. These cyclizations are crucial in synthesizing various organic compounds (Vorbrüggen, Bohn, & Krolikiewicz, 1990).
Chlorination Reactions : Cziáky (1991) investigated the chlorination of 2-chloroquinoline-3-carbaldehydes, leading to the preparation of 2-chloroquinoline-3-carbonyl chlorides. These reactions are foundational for understanding the chemical properties and potential applications of chloroquinoline derivatives (Cziáky, 1991).
Chiral Phosphoramidite Ligands and Metal Complexes : A study by Franciò et al. (1999) on chiral phosphoramidite ligands based on 8-Chloroquinoline discusses the synthesis of these ligands and their complexes with metals like rhodium, palladium, and platinum. This research is significant for the development of catalytic and optical applications (Franciò et al., 1999).
Organonickel Complexes with Carbon-bonded Heterocycles : Isobe, Nakamura, and Kawaguchi (1980) reported the formation of organonickel complexes involving chloroquinoline, which is relevant for understanding the coordination chemistry and potential catalytic properties of such compounds (Isobe, Nakamura, & Kawaguchi, 1980).
Cyclization Reactions to Heterocyclic Analogues of Xanthone : Research by Eller et al. (2006) on the synthesis of pyrazol-4(1H)-ones involved reactions with chloroquinoline-2-carbonyl chloride. This work contributes to the knowledge of heterocyclic chemistry and potential pharmaceutical applications (Eller et al., 2006).
Crystal Structures of Quinoline Derivatives : Khan et al. (2010) studied the crystal structures of chloroquinoline compounds, providing insight into their molecular configurations, which is crucial for understanding their physical and chemical properties (Khan et al., 2010).
Propiedades
IUPAC Name |
2-(3-butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(22)24)15-8-5-9-17(21)19(15)23-18/h4-9,11-12H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKUSUWBSHWQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201814 | |
| Record name | 2-(3-Butoxyphenyl)-8-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-8-chloroquinoline-4-carbonyl chloride | |
CAS RN |
1160255-94-6 | |
| Record name | 2-(3-Butoxyphenyl)-8-chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Butoxyphenyl)-8-chloro-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
![2-[(3-Bromopropoxy)methyl]oxolane](/img/structure/B1372790.png)



![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)